DG-ME PHOSPHONAMIDITE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DG-ME PHOSPHONAMIDITE involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The common method includes the use of 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite, which is relatively stable and can be synthesized using a two-step, one-pot procedure . The reaction conditions typically involve the use of an organic base, such as N-ethyl-N,N-diisopropylamine (Hunig’s base), to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows conventional CE Phosphoramidite protocols. The process includes coupling, deprotection, and purification steps. The coupling step involves the use of low-water content oxidizer and DMAP for Cap B to prevent degradation of the methyl phosphonate linkage . The deprotection step requires specific procedures to ensure the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
DG-ME PHOSPHONAMIDITE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using low-water content oxidizers.
Substitution: It can participate in substitution reactions where the phosphonate linkage is formed.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Phosphorodiamidite: Used in the initial preparation of the compound.
Organic Bases: Such as N-ethyl-N,N-diisopropylamine (Hunig’s base).
Oxidizers: Low-water content oxidizers are used to prevent degradation.
Major Products Formed
The major products formed from the reactions involving this compound are oligonucleotides containing methyl phosphonate linkages .
Scientific Research Applications
DG-ME PHOSPHONAMIDITE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of DG-ME PHOSPHONAMIDITE involves its incorporation into oligonucleotides through the phosphoramidite coupling reaction. This reaction occurs in the presence of an acidic azole catalyst, such as 1H-tetrazole or 2-ethylthiotetrazole . The compound reacts with nucleophilic groups to form the desired oligonucleotide sequences .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine Phosphoramidite: Another nucleoside phosphoramidite used in oligonucleotide synthesis.
2’-Deoxycytidine Phosphoramidite: Used for similar purposes in DNA synthesis.
Uniqueness
DG-ME PHOSPHONAMIDITE is unique due to its ability to form methyl phosphonate linkages, which provide stability and resistance to nuclease degradation . This makes it particularly valuable in the synthesis of oligonucleotides for therapeutic applications .
Properties
CAS No. |
115131-08-3 |
---|---|
Molecular Formula |
C42H53N6O7P |
Molecular Weight |
0 |
Origin of Product |
United States |
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